![molecular formula C14H12O3 B1302210 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 725-14-4](/img/structure/B1302210.png)
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a methoxy group (-OCH3) attached to one ring and a carboxylic acid group (-COOH) attached to the other. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the biphenyl derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Methanol (CH3OH) and a suitable leaving group, such as a halide.
Major Products Formed
Oxidation: 4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methoxy-[1,1’-biphenyl]-4-aldehyde or 4’-Methoxy-[1,1’-biphenyl]-4-alcohol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1.1 Synthetic Intermediates
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be converted into its acid chloride derivative using thionyl chloride, achieving yields of up to 99.8% under controlled conditions . This transformation is essential for further functionalization and the development of more complex molecules.
1.2 Reactions with Other Compounds
The compound can undergo reactions with various reagents, such as sodium hydroxide and bromine, to yield different derivatives. In one example, a reaction involving sodium hydroxide and bromine in dioxane yielded a complete conversion to the desired product . Such reactions highlight the versatility of this compound in synthetic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and electronic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
4’-Methoxy-[1,1’-biphenyl]-4-aldehyde: Contains an aldehyde group instead of a carboxylic acid group, making it more reactive in nucleophilic addition reactions.
Uniqueness
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which impart distinct chemical and biological properties. This combination allows for versatile reactivity and interactions with various molecular targets, making it valuable in multiple research and industrial applications.
Biological Activity
4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 725-14-4) is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the oxidation of 4-acetyl-4'-methoxybiphenyl using thionyl chloride under controlled conditions. The reaction yields a high purity product with a yield of approximately 99.8% .
Synthesis Method | Yield | Conditions |
---|---|---|
Oxidation with thionyl chloride | 99.8% | 50°C for 3 hours |
Anticancer Properties
Research indicates that biphenyl derivatives, including this compound, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures can inhibit programmed cell death protein-1 (PD-1) and programmed death-ligand 1 (PD-L1) interactions, which are crucial in cancer immunotherapy . This inhibition can potentially enhance the immune system's response to tumors.
Cellular Toxicity and Injury
In high-throughput screening studies, compounds related to biphenyl structures have shown varying degrees of cytotoxicity. These studies often assess the impact of such compounds on cell viability and morphology, revealing that certain concentrations lead to significant cellular injury . While specific data for this compound is limited, its structural analogs suggest a potential for similar effects.
Interaction with Enzymes
The compound's interaction with human carboxylesterases (CES) has been explored, as these enzymes play a critical role in drug metabolism and bioactivation. Variations in CES expression in cancerous tissues could imply that this compound may influence drug efficacy through modulation of these enzymes .
Study on Serotonin Receptors
A related study examined the effects of serotonin receptor stimulation on drug reinforcement behaviors. Although not directly investigating this compound, it illustrates the broader context of biphenyl derivatives in neuropharmacology and their potential implications in addiction therapies .
Antitumor Response Activation
Recent research has focused on terphenyl-based small molecules derived from biphenyl structures that effectively activate antitumor responses in immune cells. These findings suggest that modifications to the biphenyl core could enhance biological activity against cancer .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and what are their advantages/limitations?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using 4-methoxyphenylboronic acid and a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) . Post-coupling, acid hydrolysis or deprotection steps may be required to yield the carboxylic acid.
- Challenges : Low yields due to steric hindrance from the biphenyl system and competing side reactions (e.g., homocoupling). Optimization requires precise control of reaction temperature, solvent polarity (e.g., DMF/water mixtures), and stoichiometric ratios .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm biphenyl connectivity, methoxy group position, and carboxylic acid proton (δ ~12 ppm in DMSO-d₆) .
- HPLC : Assess purity (≥98% recommended for biological studies) and monitor synthetic intermediates .
- FTIR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups .
Q. What safety protocols are essential when handling this compound in the lab?
- Hazards : Classified as acute toxicity (Category 4 for oral, dermal, and inhalation exposure) with potential skin/eye irritation (H315/H319) .
- Mitigation :
- Use fume hoods, nitrile gloves, and safety goggles.
- Avoid dust formation; store in sealed containers under inert gas (e.g., N₂) .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Optimization Strategies :
- Precatalyst Systems : Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂ with ligand additives (e.g., SPhos) to enhance catalytic efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional) while maintaining high yields .
- Workflow Automation : Use continuous-flow reactors to minimize human error and improve reproducibility .
Q. What structural modifications enhance its bioactivity as a potential enzyme inhibitor?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Position : 4'-methoxy substitution improves metabolic stability compared to 3'- or 2'-methoxy analogs .
- Carboxylic Acid Group : Critical for hydrogen bonding with enzyme active sites (e.g., 17β-HSD2 inhibition ).
- Biphenyl Core : Rigidity enhances target binding affinity; elongation (e.g., terphenyl derivatives) may reduce solubility .
Q. How to resolve discrepancies in reported biological activity across studies?
- Root Causes :
- Purity Variability : Impurities (e.g., residual palladium) may interfere with assays; validate via ICP-MS .
- Assay Conditions : pH sensitivity of the carboxylic acid group affects solubility and activity (e.g., use buffered solutions at pH 7.4) .
- Resolution :
- Replicate studies with rigorously purified batches (HPLC ≥99%).
- Standardize assay protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known inhibitors) .
Properties
IUPAC Name |
4-(4-methoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPKGXQCDURRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374836 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725-14-4 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 725-14-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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